TARAXACUM
Description
Properties
CAS No. |
11189-01-8 |
|---|---|
Molecular Formula |
C12Br10 |
Synonyms |
TARAXACUM |
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition
Taraxacum species are rich in bioactive compounds that contribute to their medicinal properties. Key constituents include:
- Sesquiterpenoids : Notable for their anti-inflammatory and anti-cancer properties.
- Flavonoids : Known for their antioxidant effects.
- Phenolic compounds : Contribute to the plant's overall health benefits.
- Saponins : Associated with immune-boosting properties.
The phytochemical composition varies among different species, with This compound officinale being the most studied. A detailed breakdown of the primary compounds is presented in Table 1.
| Compound Type | Examples | Health Benefits |
|---|---|---|
| Sesquiterpenoids | Taraxinic acid | Anti-inflammatory, anti-cancer |
| Flavonoids | Quercetin, Kaempferol | Antioxidant |
| Phenolic compounds | Chlorogenic acid | Antioxidant, potential anti-diabetic |
| Saponins | This compound saponins | Immune system support |
Pharmacological Effects
The pharmacological effects of This compound have been extensively documented. Key applications include:
- Diuretic Properties : Traditionally used to promote urination and reduce edema.
- Antioxidant Activity : Compounds like taraxinic acid help combat oxidative stress by activating nuclear erythroid 2-related factor 2 (Nrf2) pathways .
- Anti-inflammatory Effects : Extracts from This compound have shown significant inhibition of pro-inflammatory cytokines in various studies .
- Anti-cancer Potential : Research indicates that certain extracts can inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
-
Dandelion Juice for Eczema :
A clinical trial conducted at Odense University Hospital explored the effects of dandelion juice on dyshidrotic hand eczema. Results indicated improved symptoms and skin condition in participants . -
Diabetes Management :
A study demonstrated that extracts from This compound officinale significantly reduced glucose levels in diabetic mice, suggesting potential for managing diabetes through herbal supplementation . -
Breast Hyperplasia Treatment :
The use of a granule containing dandelion was effective in treating breast hyperplasia, showcasing its therapeutic potential in gynecological health .
Nutritional Applications
Beyond medicinal uses, This compound is also recognized for its nutritional benefits:
- Rich in Vitamins and Minerals : Dandelion leaves are high in vitamins A, C, K, and minerals like calcium and potassium.
- Culinary Uses : The leaves can be consumed raw in salads or cooked as greens, while roots can be roasted as a coffee substitute.
Preparation Methods
Ethanol Concentration and Microwave Parameters
A patented method (CN107998166A) optimized MAE using 70–80% ethanol solutions, microwave power of 500–600 W, and extraction times of 50–60 seconds. Key findings include:
-
Ethanol Concentration : 75% ethanol yielded the highest extraction efficiency for cyanidin, quercetin, chlorogenic acid, and caffeic acid, achieving a total active content of 73.8%.
-
Power and Time : At 550 W for 55 seconds, the method reduced extraction time by 80% compared to conventional reflux methods while maintaining a 76.6% total phenolic content.
Table 1: MAE Parameters and Phytochemical Yields
| Ethanol (%) | Microwave Power (W) | Time (s) | Total Active Content (%) |
|---|---|---|---|
| 70 | 500 | 50 | 76.6 |
| 75 | 550 | 55 | 73.8 |
| 80 | 600 | 60 | 73.1 |
Post-extraction, the crude extract undergoes acetone precipitation (3–4 cycles) to remove polysaccharides and proteins, followed by column chromatography using macroporous resin or silica gel for final purification.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs cavitation effects to enhance solvent penetration, particularly effective for flavonoid isolation. A Box-Behnken design study optimized UAE with 39.6% ethanol, a 59.5:1 mL/g liquid-solid ratio, and 43.8 minutes, achieving a 2.62% flavonoid yield.
Solvent and Temperature Optimization
-
Ethanol vs. Acetone : Ethanol outperformed acetone in extracting total phenolics (TPC: 48.2 mg GAE/g) and flavonoids (TFC: 32.1 mg QE/g) due to its polarity matching dandelion’s hydrophilic compounds.
-
Temperature : Extraction at 60°C increased TPC by 18% compared to room temperature, though higher temperatures risk thermal degradation of labile compounds.
Table 2: UAE Performance Across Solvents
| Solvent | TPC (mg GAE/g) | TFC (mg QE/g) | Extraction Efficiency (%) |
|---|---|---|---|
| Ethanol | 48.2 | 32.1 | 89.5 |
| Acetone | 36.7 | 24.8 | 72.3 |
Sequential Solvent Extraction
Sequential solvent systems exploit varying polarities to target specific phytochemical classes. A standardized protocol involves:
Column Chromatography Purification
Post-extraction, macroporous resins (e.g., HPD-100) enrich flavonoids by 54.7% through gradient elution with ethanol-water mixtures. For sesquiterpenoids, reverse-phase silica gel with ethyl acetate:methanol (9:1) achieves 92% purity.
Comparative Analysis of Extraction Techniques
Table 3: Method Efficiency and Phytochemical Recovery
| Method | Time | Yield (%) | Energy Use | Scalability |
|---|---|---|---|---|
| MAE | 1–2 min | 70–76 | High | Industrial |
| UAE | 30–45 min | 55–65 | Moderate | Lab-scale |
| Soxhlet | 6–8 hrs | 60–68 | Low | Obsolete |
MAE’s rapidity and high yield make it preferable for industrial applications, whereas UAE’s lower energy requirements suit small-scale phenolic optimization.
Quality Control and Standardization
HPLC-DAD Quantification
Reverse-phase HPLC with diode array detection (DAD) quantifies key markers:
Table 4: Analytical Parameters for Active Compounds
| Compound | Linear Range (μg/mL) | R² | LOD (μg/mL) |
|---|---|---|---|
| Quercetin | 5–100 | 0.998 | 0.12 |
| Caffeic Acid | 2–50 | 0.997 | 0.08 |
Q & A
Q. How can researchers accurately distinguish between Taraxacum species with overlapping morphological traits?
Methodological Answer:
- Combine cytological analysis (e.g., chromosome counting via squashed anther preparations) with molecular techniques such as Simple Sequence Repeat (SSR) markers or DNA barcoding .
- Use flow cytometry to confirm ploidy levels, as This compound species often exhibit polyploidy (e.g., diploid vs. triploid hybrids) .
- Cross-reference morphological traits (e.g., leaf shape, achene morphology) with genetic data to resolve ambiguities.
Q. What experimental designs are optimal for assessing genetic diversity in this compound populations?
Methodological Answer:
- Employ stratified random sampling across ecological gradients to capture population variability.
- Use hypervariable markers like SSR or Amplified Fragment Length Polymorphism (AFLP) for genotyping .
- Apply Shannon’s Diversity Index or Nei’s Genetic Distance to quantify diversity, ensuring sample sizes ≥30 per population for statistical robustness .
Q. What standardized protocols ensure consistent cultivation of this compound for phytochemical studies?
Methodological Answer:
- Control growth conditions: 16-hour light/8-hour dark cycles, 20–25°C temperature, and well-drained loamy soil with pH 6.5–7.0 .
- Use hydroponic systems for nutrient manipulation experiments.
- Validate phytochemical yields via High-Performance Liquid Chromatography (HPLC) with triplicate measurements to minimize environmental variability .
Advanced Research Questions
Q. How can transcriptomic approaches elucidate the genetic regulation of apomixis in this compound?
Methodological Answer:
- Compare RNA-seq data from apomictic (triploid) and sexual (diploid) flowers at key developmental stages (e.g., megaspore formation).
- Identify differentially expressed genes (DEGs) linked to apomeiosis or parthenogenesis using tools like DESeq2 .
- Validate candidate genes via CRISPR-Cas9 knockout experiments in model plants (e.g., Arabidopsis) .
Q. What methodologies resolve data contradictions in hybridization studies between diploid and triploid this compound?
Methodological Answer:
- Conduct controlled crosses with emasculation and pollen viability tests to confirm hybridization success .
- Apply Genomic In Situ Hybridization (GISH) to visualize chromosomal contributions from parent species .
- Use Bayesian clustering (e.g., STRUCTURE software) to detect introgression in hybrid zones .
Q. What advanced statistical models are suitable for analyzing ecological adaptation in this compound across altitudinal gradients?
Methodological Answer:
- Implement Generalized Linear Mixed Models (GLMMs) to account for nested variables (e.g., altitude, soil type, and microclimate) .
- Integrate remote sensing data (e.g., NDVI for vegetation health) with field-collected traits (e.g., leaf thickness, root biomass) .
- Apply redundancy analysis (RDA) to identify environmental drivers of trait variation .
Q. How does polyploidy impact secondary metabolite profiles in this compound, and what analytical techniques are employed?
Methodological Answer:
- Compare metabolomes of diploid and polyploid accessions using Liquid Chromatography-Mass Spectrometry (LC-MS) .
- Apply multivariate analysis (e.g., PCA) to cluster metabolites by ploidy level.
- Corlate terpenoid or phenolic content with ploidy-driven gene duplication events via genomic synteny analysis .
Q. What experimental frameworks quantify gene flow between wild and cultivated this compound populations?
Methodological Answer:
- Deploy microsatellite markers to track pollen dispersal using paternity analysis .
- Use landscape genetics tools (e.g., Circuitscape) to model gene flow barriers (e.g., roads, monocultures) .
- Calculate Wright’s F-statistics to measure genetic differentiation between populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
